molecular formula C9H9FN2O3 B2842700 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid CAS No. 387882-09-9

2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid

Cat. No.: B2842700
CAS No.: 387882-09-9
M. Wt: 212.18
InChI Key: LHVDEGPYBRTXIO-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid is an organic compound with the molecular formula C9H9FN2O3 It is characterized by the presence of a fluorophenyl group attached to a carbamoyl amino acetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid typically involves the following steps:

    Formation of the Fluorophenyl Isocyanate: This is achieved by reacting 2-fluoroaniline with phosgene or a phosgene substitute under controlled conditions to form 2-fluorophenyl isocyanate.

    Reaction with Glycine: The 2-fluorophenyl isocyanate is then reacted with glycine in the presence of a suitable base (e.g., triethylamine) to form the desired product.

The reaction conditions generally involve maintaining a low temperature to control the reactivity of the isocyanate and ensure a high yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the carbamoyl group to an amine.

    Substitution: The fluorine atom in the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity to these targets, while the carbamoyl amino acetic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)carbamoyl]amino}acetic acid
  • 2-{[(2-Bromophenyl)carbamoyl]amino}acetic acid
  • 2-{[(2-Methylphenyl)carbamoyl]amino}acetic acid

Uniqueness

2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)carbamoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVDEGPYBRTXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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